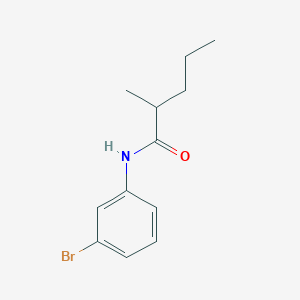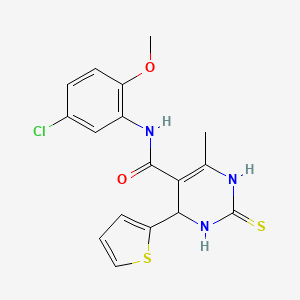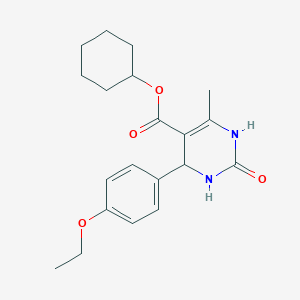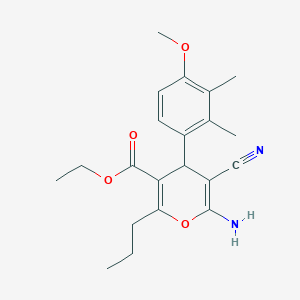![molecular formula C18H21BrO3 B5137205 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. This chemical compound is widely used in pharmacology, biochemistry, and physiology research to study the effects of β2-adrenergic receptor antagonists on various biochemical and physiological functions.
Mecanismo De Acción
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene works by blocking the β2-adrenergic receptors, which are present in various tissues, including the lungs, heart, and skeletal muscle. By blocking these receptors, this chemical compound reduces the effects of the sympathetic nervous system, such as bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented in scientific literature. This chemical compound has been shown to reduce airway resistance and improve lung function in patients with asthma and COPD. It has also been shown to reduce heart rate and blood pressure in patients with hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments is its high selectivity for the β2-adrenergic receptor. This chemical compound has minimal effects on other receptors, which makes it a valuable tool for studying the specific effects of β2-adrenergic receptor antagonists. However, one of the limitations of using this chemical compound is its relatively low potency compared to other β2-adrenergic receptor antagonists.
Direcciones Futuras
There are several future directions for research involving 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. One area of research is the development of more potent and selective β2-adrenergic receptor antagonists for the treatment of various diseases, such as asthma, COPD, and heart failure. Another area of research is the investigation of the potential therapeutic applications of β2-adrenergic receptor antagonists in other diseases, such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms of action of β2-adrenergic receptor antagonists and their effects on various biochemical and physiological functions.
Métodos De Síntesis
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves several steps, including the reaction of 4,5-dimethyl-1,2-benzenediol with 3-bromo-1-chloropropane in the presence of a base, followed by the reaction of the resulting product with 3-methoxyphenol and sodium hydride. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is widely used in scientific research to study the effects of β2-adrenergic receptor antagonists on various biochemical and physiological functions. This chemical compound is commonly used in pharmacology to study the mechanisms of action of β2-adrenergic receptor antagonists and their potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Propiedades
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-10-17(19)18(11-14(13)2)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXMEMSWPEFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)

![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)


![2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5137147.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B5137198.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5137199.png)

